N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that exhibits potential applications in medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity. The compound's molecular structure allows for various functional group interactions, making it a candidate for diverse scientific investigations.
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be classified as:
The synthesis of N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. Key steps include:
The synthesis may require specific reagents such as:
The molecular structure of N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be represented with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 404.45 g/mol |
| InChI Key | Computed by PubChem |
| SMILES | CC(=O)N(Cc1ccc(c(c1)OC)OC)C(=O)N2C(=O)C=CC=C2N(C)C |
The structure features a central pyrazolo[3,4-d]pyrimidine ring system linked to an acetamide group and substituted phenyl rings.
The compound's data includes:
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo several chemical reactions:
Reagents commonly used in these reactions include:
These reactions are typically performed under controlled conditions to maximize yield and selectivity.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific biological targets:
The physical properties of N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include:
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several applications in scientific research:
This compound represents a promising avenue for further research aimed at discovering new therapeutic agents based on its unique structural features and biological activities.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5